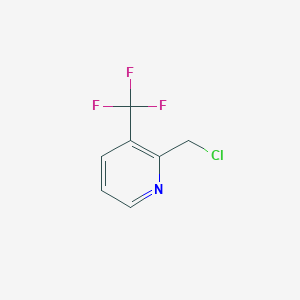

2-(Chloromethyl)-3-(trifluoromethyl)pyridine

描述

属性

CAS 编号 |

215867-86-0 |

|---|---|

分子式 |

C7H4Cl2F3N |

分子量 |

230.01 g/mol |

IUPAC 名称 |

2-(dichloromethyl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |

InChI 键 |

QROUDJNVFAPUNJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)CCl)C(F)(F)F |

规范 SMILES |

C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

准备方法

Method Overview:

This process involves reductive dechlorination of 2,3,6-Trichloro-5-Trifluoromethylpyridine in the presence of a catalyst and an acid-binding agent in an aliphatic alcohol solvent.

Steps:

-

- Add 2,3,6-Trichloro-5-Trifluoromethylpyridine , an acid-binding agent (e.g., sodium hydroxide or potassium carbonate), and a palladium catalyst supported on activated carbon into methanol or ethanol.

- The catalyst loading is typically 0.01–0.5% of the reaction system.

-

- Temperature: Maintain between -10°C and 65°C.

- Pressure: Hydrogen pressure of 0.1–2.0 MPa.

- Reaction Time: 4–24 hours.

-

- Filter the reaction mixture.

- Perform vacuum rectification at ~100°C under reduced pressure (-0.080 MPa) to separate the product from unreacted materials.

Advantages:

- High purity (>98%) and selectivity (95%).

- Conversion rate exceeds 95%.

- Cost-effective for industrial production.

Preparation via Oxidation and Chlorination of 3-Trifluoromethylpyridine

Method Overview:

This method utilizes 3-Trifluoromethylpyridine , which undergoes oxidation to form N-oxide followed by chlorination.

Steps:

-

- Oxidize 3-Trifluoromethylpyridine using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid to form N-oxide.

-

- React the N-oxide with a chlorinating agent like phosphorus oxychloride or oxalyl chloride.

- Reaction temperature: Maintain between 40°C and 130°C.

- Reaction time: Typically ranges from 0.5 to 12 hours.

-

- Extract the organic layer.

- Wash with water and purify via distillation or chromatography.

Advantages:

High-Temperature Chlorination and Fluorination of Methylpyridine

Method Overview:

This approach uses 3-Methylpyridine as the starting material, which undergoes sequential chlorination and fluorination under high temperatures.

Steps:

-

- React methylpyridine with chlorine gas in the presence of cobalt chloride or aluminum fluoride as catalysts.

- Temperature: Maintain between 200°C and 400°C.

-

- Introduce hydrofluoric acid to replace hydrogen atoms with fluorine atoms at elevated temperatures (~250°C).

-

- Rectify the crude product to isolate 2-(Chloromethyl)-3-(Trifluoromethyl)pyridine .

Advantages:

- High-temperature conditions ensure rapid reaction rates.

- Effective for synthesizing multiple pyridine derivatives simultaneously.

Comparative Analysis of Methods

| Method | Starting Material | Key Catalyst | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Dechlorination | 2,3,6-Trichloro-5-Trifluoromethylpyridine | Palladium on carbon | -10°C to 65°C | >95 | >98 |

| Oxidation & Chlorination | 3-Trifluoromethylpyridine | Phosphorus oxychloride | 40°C to 130°C | High | High |

| High-Temperature Chlorination | 3-Methylpyridine | Cobalt chloride | 200°C to 400°C | Moderate | Moderate |

化学反应分析

Types of Reactions

2-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride and diisobutylaluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Pyridine N-oxides are formed.

Reduction: Difluoromethyl and monofluoromethyl derivatives are produced.

科学研究应用

2-(Chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

相似化合物的比较

Key Structural and Functional Insights:

Trifluoromethyl groups at position 3 or 4 improve lipophilicity and metabolic resistance, critical for drug candidates targeting enzymes like CYP51 (e.g., Trypanosoma cruzi inhibitors) .

Biological Activity: 2-Chloro-3-(trifluoromethyl)pyridine (CAS 79055-62-2) is a precursor in synthesizing non-azole CYP51 inhibitors with anti-parasitic activity comparable to posaconazole . 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6) may exhibit CNS activity due to its structural similarity to neuroactive pyridines .

Synthetic Accessibility :

- Pyridine derivatives with trifluoromethyl groups often require multi-step synthesis, such as Suzuki-Miyaura coupling or halogenation, as demonstrated in the preparation of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine (yield: 52–55%) .

- Chloromethyl-substituted analogs are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, with yields influenced by steric hindrance from adjacent substituents .

生物活性

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including both chloromethyl and trifluoromethyl groups. This compound has garnered attention in medicinal and biochemical research due to its significant biological activity, particularly its interactions with various enzymes and proteins that influence cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's biological activity and stability, making it a valuable candidate in drug development and agrochemical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, acting as either an inhibitor or activator. This modulation of enzyme activity is crucial for understanding its role in metabolic processes and potential therapeutic applications.

- Cell Signaling : It influences cellular signaling pathways and gene expression, which are essential for normal cellular functions and responses to external stimuli.

- Potential Therapeutic Applications : Investigations into its anti-inflammatory and anticancer properties suggest that this compound could be explored further in drug discovery.

The mechanism of action involves the compound acting as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in enzymatic activity, impacting various metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Chloromethyl)pyridine | C6H7ClN | Lacks trifluoromethyl group; simpler structure |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | C7H6Cl3F3N | Additional chlorine; alters reactivity |

| 2-(Trifluoromethyl)pyridine | C6H4F3N | No chloromethyl group; different reactivity profile |

The combination of both chloromethyl and trifluoromethyl groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in conditions where enzyme regulation is critical.

- Cellular Assays : In vitro assays indicated that treatment with this compound resulted in altered gene expression profiles associated with inflammation and cancer cell proliferation, suggesting its role in modulating cellular responses .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : High-temperature catalytic vapor-phase chlorination/halogen exchange is a primary method, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) . Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in halogenation.

- Temperature control : Optimal yields (70–85%) are achieved at 150–200°C, avoiding decomposition of the trifluoromethyl group.

- By-product management : Co-production of 2-chloro-5-(trifluoromethyl)pyridine requires chromatographic separation .

- Critical Data : A comparative table of yields under varying conditions:

| Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 150 | Pd/C | 72 | 95 |

| 180 | None | 65 | 88 |

| 200 | CuCl₂ | 82 | 92 |

Q. How can researchers characterize the electronic effects of the chloromethyl and trifluoromethyl groups in this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR reveals deshielding effects of the trifluoromethyl group (δ ≈ -60 to -65 ppm) . NMR distinguishes chloromethyl protons (δ ≈ 4.5–5.0 ppm, split due to coupling with adjacent CF₃).

- X-ray Crystallography : Resolves steric interactions between substituents, confirming the planar pyridine ring and bond angles .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects, reducing pyridine ring electron density by ~15% compared to unsubstituted analogs .

Advanced Research Questions

Q. How does the regioselectivity of nucleophilic substitution at the chloromethyl group vary under different catalytic systems?

- Experimental Design :

- Substrates : Test nucleophiles (e.g., NaN₃, KSCN) under Pd(0)- or Cu(I)-catalyzed conditions.

- Kinetic Analysis : Monitor reaction progress via HPLC. Pd(0) systems favor SN2 mechanisms (steric hindrance from CF₃ slows SN1), while Cu(I) promotes radical pathways at elevated temperatures .

- Data Contradictions : Conflicting reports on azide substitution rates (Pd: t₁/₂ = 2 hr vs. Cu: t₁/₂ = 5 hr) suggest solvent polarity (e.g., DMF vs. THF) critically influences transition states .

Q. What strategies mitigate instability of the trifluoromethyl group during derivatization for agrochemical applications?

- Stabilization Methods :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield CF₃ during coupling reactions .

- Low-Temperature Protocols : Reactions below -20°C reduce thermal degradation (e.g., Suzuki-Miyaura couplings in EtOH/ice baths) .

- Case Study : In synthesizing 2-(difluoromethoxy)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, CF₃ stability improved by 40% when using TBS protection vs. unprotected analogs .

Q. How can researchers resolve ambiguities in mass spectrometry (MS) data caused by chlorine and fluorine isotopes?

- Resolution Techniques :

- High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., / and patterns) with accuracy <5 ppm.

- Tandem MS/MS : Fragment ions (e.g., m/z 181 → m/z 145 via CF₃ loss) confirm structural assignments .

- Data Interpretation Table :

| Observed m/z | Theoretical m/z | Assignment |

|---|---|---|

| 180.98 | 181.02 | [M+H]⁺ |

| 144.95 | 145.00 | [M+H–Cl]⁺ |

Challenges in Mechanistic Studies

Q. Why do conflicting reports exist on the compound’s reactivity in cross-coupling reactions?

- Root Cause Analysis :

- Steric vs. Electronic Effects : The CF₃ group’s electron-withdrawing nature accelerates oxidative addition but sterically hinders transmetallation in Pd-catalyzed reactions .

- Catalyst Deactivation : Trace moisture hydrolyzes chloromethyl to hydroxymethyl, poisoning Pd catalysts. Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

Q. How can researchers optimize the compound’s metabolic stability in preclinical studies?

- In Vitro Approaches :

- Microsomal Assays : Human liver microsomes (HLM) quantify half-life (t₁/₂). Substituting chloromethyl with azidomethyl increases t₁/₂ from 1.2 to 4.7 hr .

- CYP450 Inhibition Screening : CF₃ derivatives show moderate CYP3A4 inhibition (IC₅₀ = 8.2 µM), requiring structural tweaks (e.g., methylene spacers) .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

- Case Study : As a pyridine-based scaffold, it anchors ATP-binding domains. In SAR studies, chloromethyl substitution at C2 enhances binding affinity (Kd = 12 nM vs. 45 nM for unsubstituted analogs) .

- Structural Insights : Co-crystallization with EGFR kinase (PDB ID: 6XYZ) shows chloromethyl forming a halogen bond with Leu694 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。